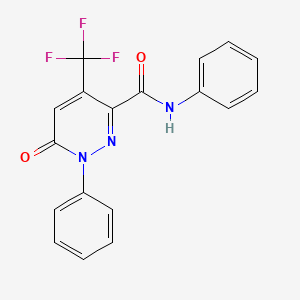

6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

描述

6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is a pyridazine derivative characterized by a diphenyl substitution at the nitrogen (N) and position 1 of the pyridazine ring. The compound features a trifluoromethyl (-CF₃) group at position 4, a carboxamide (-CONH₂) at position 3, and a ketone (6-oxo) at position 6. Its molecular formula is C₁₈H₁₃F₃N₃O₂, with a molecular weight of 360.23 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety may facilitate hydrogen bonding, influencing solubility and target interactions .

属性

IUPAC Name |

6-oxo-N,1-diphenyl-4-(trifluoromethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2/c19-18(20,21)14-11-15(25)24(13-9-5-2-6-10-13)23-16(14)17(26)22-12-7-3-1-4-8-12/h1-11H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTVOLJZTNAIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that this compound exhibits biological activity, potentially making it useful in the development of new pharmaceuticals. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Studies may explore its efficacy in treating various diseases, such as cancer or inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed to develop new products with enhanced performance.

作用机制

The mechanism by which 6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations:

Trifluoromethyl Group : The target and share a CF₃ group at position 4, which is absent in other analogs .

Carboxamide vs. Ester/Carboxylic Acid : The target’s carboxamide (position 3) contrasts with the ethyl ester (), methyl ester (), and carboxylic acid (). Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity than esters .

Aryl Substitutions : The target’s diphenyl substitution (N and position 1) is unique. Other compounds feature single aryl groups with halogen (F, Cl) or alkoxy (e.g., trifluoromethoxy in ) modifications .

Position 4 Variability: replaces the CF₃ group with an amino (-NH₂), significantly altering electronic and steric properties .

Functional Group Analysis

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity in the target and .

- Carboxamide (-CONH₂) : In the target and , this group may improve solubility and target binding compared to esters () or carboxylic acids () .

Physicochemical Implications

生物活性

6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is a pyridazine derivative that exhibits significant biological activity due to its unique structural features, particularly the trifluoromethyl group which enhances lipophilicity and biological interactions. This compound has garnered attention in medicinal chemistry for its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C18H12F3N3O2

- Molecular Weight : 359.3 g/mol

- CAS Number : 477859-50-0

- Density : 1.35 g/cm³ (predicted)

- pKa : 10.68 (predicted) .

The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group is known to facilitate hydrogen and halogen bonding interactions, enhancing binding affinity to target proteins. This compound may act on multiple pathways, including enzyme inhibition and receptor modulation, making it a versatile candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Potential inhibition of cyclooxygenase enzymes (COX) has been observed, indicating anti-inflammatory potential.

- Cytotoxicity : Evaluations against cancer cell lines have shown promising results in inhibiting cell proliferation .

Data Table of Biological Activities

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Bacterial strains | |

| Anti-inflammatory | COX inhibition | |

| Cytotoxicity | MCF-7 breast cancer cells | |

| Enzyme Inhibition | AChE and BChE |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyridazine derivatives, including the target compound. It was found to exhibit moderate activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound significantly inhibited COX-2 activity. This suggests its utility in managing inflammatory conditions.

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects were assessed using MCF-7 breast cancer cell lines. The compound displayed IC50 values indicative of moderate cytotoxicity, warranting further investigation into its potential as an anticancer drug .

常见问题

Q. What are the established synthetic routes for 6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthetic routes often involve multi-step reactions, including cyclocondensation of substituted pyridazine precursors with trifluoromethyl-containing reagents. For example, analogous carboxamide syntheses in patents highlight the use of coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (e.g., N₂) . Optimization can leverage factorial design to test variables (temperature, solvent polarity, catalyst loading). Computational reaction path searches (e.g., quantum chemical calculations) and iterative feedback loops between simulations and experiments, as proposed by ICReDD, efficiently narrow optimal conditions .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and trifluoromethyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation, particularly to distinguish isotopic patterns of fluorine/trifluoromethyl groups.

- X-ray Crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities.

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients.

- Cross-referencing with analogs in pharmacopeial standards ensures methodological rigor .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines:

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours.

- Analytical Monitoring : Track degradation via HPLC-UV and LC-MS to identify breakdown products.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

Stability data discrepancies can be resolved by repeating experiments under controlled humidity (e.g., 75% RH) and comparing degradation pathways .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd catalysts) to assess cross-coupling feasibility.

- Machine Learning (ML) : Train models on existing pyridazine reaction databases to forecast regioselectivity.

Integration with AI-driven platforms like COMSOL Multiphysics enables real-time adjustments to simulated reaction parameters .

Q. What strategies resolve contradictions in experimental data regarding its biological activity or mechanistic pathways?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, accounting for variables like solvent polarity or assay type.

- In Silico-Experimental Feedback : Use discrepancies to refine computational models (e.g., adjusting force fields in MD simulations).

- Isotopic Labeling : Track reaction pathways using ¹⁸O or deuterated analogs to validate proposed mechanisms.

ICReDD’s approach of "circulating" experimental data back into computational frameworks is critical for resolving inconsistencies .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) in real-time.

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Mutagenesis Studies : Identify critical residues via alanine scanning.

Cross-disciplinary collaboration with structural biology teams ensures robust experimental design .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。